molecular formula C11H13FN2O2 B13847258 (4-Amino-3-fluorophenyl)-morpholin-4-ylmethanone

(4-Amino-3-fluorophenyl)-morpholin-4-ylmethanone

Cat. No.: B13847258
M. Wt: 224.23 g/mol
InChI Key: SJQXFKQZZNCDJF-UHFFFAOYSA-N
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Description

(4-Amino-3-fluorophenyl)-morpholin-4-ylmethanone is a chemical compound with the molecular formula C10H11FN2O2 It is known for its unique structure, which includes an amino group, a fluorine atom, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-fluorophenyl)-morpholin-4-ylmethanone typically involves the coupling of 4-amino-3-fluorophenyl derivatives with morpholine. One common method includes the reaction of 4-amino-3-fluorophenylboronic acid with morpholine under specific conditions to form the desired compound . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-fluorophenyl)-morpholin-4-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or methanol, and specific catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of (4-Amino-3-fluorophenyl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-3-fluorophenyl)-morpholin-4-ylmethanone is unique due to its combination of an amino group, a fluorine atom, and a morpholine ring This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above

Properties

Molecular Formula

C11H13FN2O2

Molecular Weight

224.23 g/mol

IUPAC Name

(4-amino-3-fluorophenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H13FN2O2/c12-9-7-8(1-2-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2

InChI Key

SJQXFKQZZNCDJF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)N)F

Origin of Product

United States

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